molecular formula C7H12O2 B6209204 6-oxaspiro[3.4]octan-2-ol CAS No. 2708281-90-5

6-oxaspiro[3.4]octan-2-ol

Cat. No.: B6209204
CAS No.: 2708281-90-5
M. Wt: 128.2
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Description

6-Oxaspiro[34]octan-2-ol is a chemical compound with the molecular formula C7H12O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-oxaspiro[3.4]octan-2-ol involves the use of 2,3-dihydrofuran and 1,3-dichloroacetone. The reaction is typically carried out in an anhydrous environment using tetrahydrofuran as the solvent. The reaction mixture is cooled to -78°C and treated with t-butyllithium. After the addition of the lithiated dihydrofuran solution, the mixture is allowed to warm to 0°C. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted and purified using chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, esters, or amines.

Scientific Research Applications

6-Oxaspiro[3.4]octan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-oxaspiro[3.4]octan-2-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxaspiro[3.4]octan-2-ol is unique due to its spirocyclic structure with an oxygen atom and a hydroxyl group. This combination of features makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

2708281-90-5

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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